molecular formula C7H3Cl2NO3 B142486 4-Chloro-3-nitrobenzoyl chloride CAS No. 38818-50-7

4-Chloro-3-nitrobenzoyl chloride

Cat. No. B142486
Key on ui cas rn: 38818-50-7
M. Wt: 220.01 g/mol
InChI Key: IWLGXPWQZDOMSB-UHFFFAOYSA-N
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Patent
US04065563

Procedure details

To a solution of 14.1 g (0.07 mole) of 4-chloro-3-nitrobenzoic acid in 200 ml of dry benzene, 10 ml of thionyl chloride is added and the mixture is refluxed for 10 hours. The excess of thionyl chloride is removed in vacuo and the acid chloride is purified by repeated addition of fresh benzene and subsequent removal in vacuo.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].S(Cl)([Cl:16])=O>C1C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:16])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The excess of thionyl chloride is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the acid chloride is purified
ADDITION
Type
ADDITION
Details
addition of fresh benzene and subsequent removal in vacuo

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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